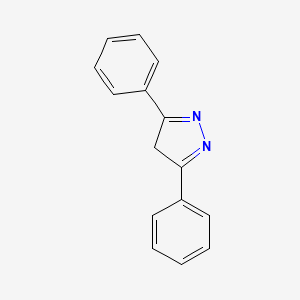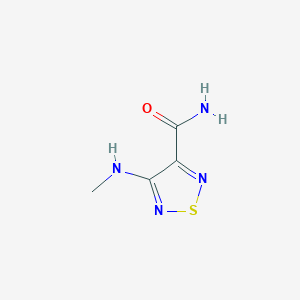
5-Chloropyrimidine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrimidine-2-sulfinic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 2-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-2-sulfinic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the reaction of 2-chloro-5-bromopyrimidine with sulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in an aqueous medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloropyrimidine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: 5-Chloropyrimidine-2-sulfonic acid.
Reduction: 5-Chloropyrimidine-2-thiol.
Substitution: Various 5-substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloropyrimidine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5-Chloropyrimidine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Chloropyrimidine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Bromopyrimidine-2-sulfinic acid: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
5-Chloropyrimidine-2-sulfonic acid: An oxidized form of 5-Chloropyrimidine-2-sulfinic acid with different chemical properties.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H3ClN2O2S |
|---|---|
Poids moléculaire |
178.60 g/mol |
Nom IUPAC |
5-chloropyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9) |
Clé InChI |
OKYXAMUYFZLGIA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)S(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



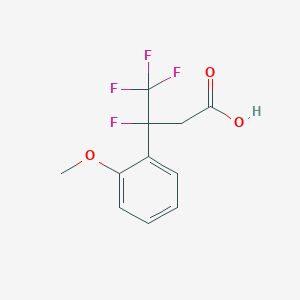
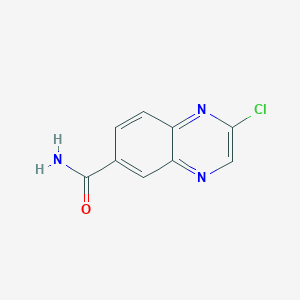
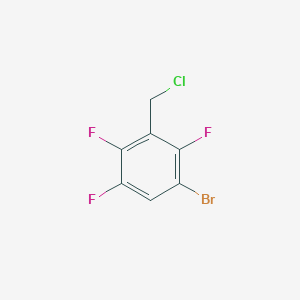
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)


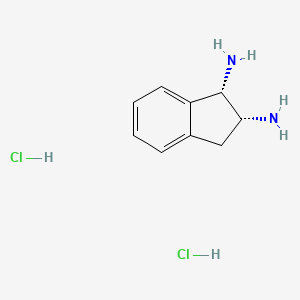

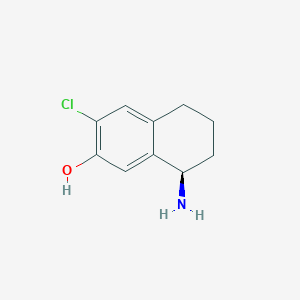
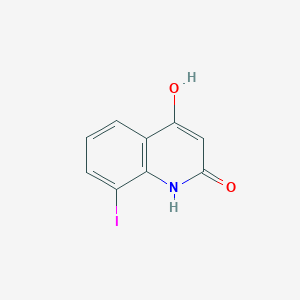
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
